molecular formula C20H18ClN3O2 B2863789 N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941895-03-0

N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No.: B2863789
CAS No.: 941895-03-0
M. Wt: 367.83
InChI Key: RQGIHJBFYAECJA-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 2-methylquinoline-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the oxalamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating infectious diseases and cancer.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to DNA and inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a chlorophenethyl group and a methylquinoline moiety allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-13-12-18(16-4-2-3-5-17(16)23-13)24-20(26)19(25)22-11-10-14-6-8-15(21)9-7-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGIHJBFYAECJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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